molecular formula C14H23F2NO4 B8222716 (2S)-2-(tert-butoxycarbonylamino)-3-(4,4-difluorocyclohexyl)propanoicacid

(2S)-2-(tert-butoxycarbonylamino)-3-(4,4-difluorocyclohexyl)propanoicacid

Cat. No.: B8222716
M. Wt: 307.33 g/mol
InChI Key: NFMRRHKGTCYRJK-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(tert-butoxycarbonylamino)-3-(4,4-difluorocyclohexyl)propanoicacid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a difluorocyclohexyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(tert-butoxycarbonylamino)-3-(4,4-difluorocyclohexyl)propanoicacid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactions and automated synthesis processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(tert-butoxycarbonylamino)-3-(4,4-difluorocyclohexyl)propanoicacid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the difluorocyclohexyl moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S)-2-(tert-butoxycarbonylamino)-3-(4,4-difluorocyclohexyl)propanoicacid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-(tert-butoxycarbonylamino)-3-(4,4-difluorocyclohexyl)propanoicacid involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical processes. The difluorocyclohexyl moiety may influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-(tert-butoxycarbonylamino)-3-(4,4-difluorocyclohexyl)propanoicacid is unique due to the presence of the difluorocyclohexyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(2S)-3-(4,4-difluorocyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23F2NO4/c1-13(2,3)21-12(20)17-10(11(18)19)8-9-4-6-14(15,16)7-5-9/h9-10H,4-8H2,1-3H3,(H,17,20)(H,18,19)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMRRHKGTCYRJK-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCC(CC1)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1CCC(CC1)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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